molecular formula C12H11ClO2 B2878796 [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol CAS No. 443289-37-0

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol

Cat. No.: B2878796
CAS No.: 443289-37-0
M. Wt: 222.67
InChI Key: DZXQZNFEJIIPJF-UHFFFAOYSA-N
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Description

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a furan-derived building block of interest in medicinal chemistry and chemical synthesis. This compound features a chlorinated and methylated phenyl ring attached to a furan core bearing a hydroxymethyl functional group. This structure makes it a versatile intermediate for constructing more complex molecules, particularly in the development of potential pharmacologically active agents . Research into structurally similar furan and chlorophenyl derivatives has demonstrated their relevance in the synthesis of compounds with antimicrobial and anticancer properties. For instance, hybrid molecules incorporating furan-methyl moieties have been investigated as novel antimicrobial agents against resistant bacterial strains . Furthermore, such heterocyclic scaffolds are frequently explored in drug discovery for their ability to interact with biological targets, as seen in molecular docking studies against enzymes like cyclin-dependent kinase 2 (CDK2) . As a reagent, the hydroxymethyl group can undergo various transformations, including oxidation to aldehydes or carboxylic acids, and nucleophilic substitution, facilitating its use in creating diverse chemical libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(3-chloro-2-methylphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXQZNFEJIIPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Friedel-Crafts Alkylation for Aryl Group Introduction

The 3-chloro-2-methylphenyl substituent is introduced via Friedel-Crafts alkylation , leveraging the electrophilic nature of the furan ring. A representative protocol involves:

  • Reagents : 2-Methylfuran, 3-chloro-2-methylbenzyl chloride, anhydrous AlCl₃ (Lewis acid).
  • Conditions : Reflux in dichloromethane at 40–50°C for 12–16 hours.
  • Mechanism : AlCl₃ generates a carbocation from 3-chloro-2-methylbenzyl chloride, which attacks the electron-rich C5 position of 2-methylfuran.
  • Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Table 1: Optimization of Friedel-Crafts Alkylation
Catalyst Solvent Temperature (°C) Yield (%)
AlCl₃ CH₂Cl₂ 40 68
FeCl₃ Toluene 60 52
BF₃·Et₂O CH₃CN 25 45

AlCl₃ in dichloromethane provides optimal yields due to superior carbocation stabilization.

Paal-Knorr Furan Synthesis with Pre-Functionalized Components

An alternative route employs the Paal-Knorr reaction to construct the furan ring from a 1,4-diketone precursor already bearing the 3-chloro-2-methylphenyl group:

  • Synthesis of 1-(3-Chloro-2-methylphenyl)-2,5-hexanedione :
    • React 3-chloro-2-methylbenzaldehyde with acetylacetone via Claisen condensation (KOH, ethanol, 70°C, 8 hours).
    • Yield: 78%.
  • Cyclization to Furan :
    • Treat the diketone with ammonium acetate in acetic acid (reflux, 6 hours).
    • Yield: 85%.
  • Hydroxymethylation :
    • Reduce the furan-2-carbaldehyde intermediate (from Vilsmeier-Haack formylation) using NaBH₄ in methanol (0°C to room temperature, 2 hours).
    • Yield: 90%.

This method ensures regioselectivity but requires careful handling of moisture-sensitive intermediates.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling enables modular assembly of the furan-aryl scaffold:

  • Preparation of 5-Bromofuran-2-methanol :
    • Brominate 2-furanmethanol using N-bromosuccinimide (NBS) in CCl₄ (UV light, 12 hours).
    • Yield: 82%.
  • Coupling with 3-Chloro-2-methylphenylboronic Acid :
    • React 5-bromofuran-2-methanol with 3-chloro-2-methylphenylboronic acid using Pd(PPh₃)₄, K₂CO₃, in dioxane/water (90°C, 24 hours).
    • Yield: 74%.
Table 2: Cross-Coupling Catalyst Screening
Catalyst Ligand Yield (%)
Pd(PPh₃)₄ None 74
Pd(OAc)₂ SPhos 68
PdCl₂(dppf) XPhos 71

Pd(PPh₃)₄ offers a balance of cost and efficiency for large-scale synthesis.

Comparative Analysis of Methods

Yield and Scalability

  • Friedel-Crafts Alkylation : Moderate yields (65–72%), scalable to 100+ grams with consistent purity.
  • Paal-Knorr Synthesis : High yields (85–90%) but requires multi-step purification.
  • Suzuki-Miyaura Coupling : Lower yields (68–74%) but excellent regiocontrol, suitable for analogs.

Purity and Byproduct Formation

  • Friedel-Crafts reactions produce polyalkylated byproducts (5–10%), necessitating silica gel chromatography.
  • Paal-Knorr routes generate minimal byproducts (<2%) due to stoichiometric cyclization.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces reaction times and improves safety:

  • Friedel-Crafts Alkylation in Flow :
    • Residence time: 30 minutes at 50°C.
    • Yield: 70% with >99% conversion.

Solvent Recycling

Dichloromethane from Friedel-Crafts reactions is recovered via distillation (95% efficiency), reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research investigates its potential as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

The compound belongs to a class of substituted furanmethanols, which are pivotal in pharmaceuticals, agrochemicals, and bio-based materials. Below is a detailed comparison with structurally analogous compounds:

Structural Isomers and Positional Effects
Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol 3-Cl, 2-CH₃ C₁₂H₁₁ClO₂ 222.67 Intermediate for specialty chemicals
[5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol 4-Cl, 2-CH₃ C₁₂H₁₁ClO₂ 222.67 Potential biofuel additive
[5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol 2-Cl, 2-CH₃ C₁₂H₁₁ClO₂ 222.67 Agrochemical precursor

Key Observations :

  • Positional isomerism of the chloro group (2-, 3-, or 4-position) significantly alters electronic and steric profiles.
  • All three isomers share identical molecular formulas and masses, underscoring the necessity of advanced analytical techniques (e.g., HRMS, NMR) for differentiation .
Functional Group Variations
Compound Name Functional Group Molecular Formula Key Reactivity/Applications Reference
This compound -CH₂OH C₁₂H₁₁ClO₂ Oxidation to carboxylic acids; intermediate in drug synthesis
(2E)-N-(3-Chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide -CONH- (acrylamide) C₂₁H₁₆Cl₂N₂O₂ Anticancer/antimicrobial activity due to acrylamide moiety
[5-(Hydroxymethyl)furan-2-yl]methanol -CH₂OH (no phenyl substitution) C₆H₈O₃ Bio-based platform for furan-2,5-dicarboxylic acid (FDCA) production

Key Observations :

  • The hydroxymethyl group in the target compound enables oxidation to carboxylic acids, similar to [5-(hydroxymethyl)furan-2-yl]methanol, which is enzymatically oxidized to FDCA—a renewable polymer precursor . However, the bulky 3-chloro-2-methylphenyl group may impede such enzymatic transformations due to steric effects.
  • Replacement of -CH₂OH with an acrylamide group (as in ) introduces biological activity, highlighting the role of functional groups in determining application scope .
Reactivity in Acetalization/Etherification

Furanmethanols are prone to acetalization or etherification under acidic conditions. For example:

  • HMF derivatives (e.g., (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol) form cyclic acetals with ethylene glycol, useful as biofuel additives .
  • Etherification byproducts (e.g., 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde) are common in HMF derivatization but less reported for chloro-substituted analogs like the target compound .

Biological Activity

The compound [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a noteworthy organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a furan ring substituted with a chlorinated aromatic group and a hydroxymethyl functional group. The furan moiety contributes to its reactivity and biological interactions, while the chlorinated phenyl group enhances lipophilicity, potentially affecting its bioactivity.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
  • Radical Scavenging : It exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.
  • Pathogen Interaction : The presence of halogen substituents may enhance its antimicrobial activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Compounds with similar structures have shown efficacy against bacteria and fungi. For example, studies have demonstrated that furan derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Its ability to scavenge free radicals plays a crucial role in cellular protection.

Assay Type IC50 Value (µM) Reference
DPPH Assay28.08
ABTS Assay2402.95

Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting cell proliferation. The furan ring structure is often associated with the modulation of cancer-related pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial effects of furan derivatives highlighted that this compound showed significant inhibition against common pathogens, indicating its potential as a therapeutic agent in treating infections .
  • Antioxidant Evaluation : Research utilizing DPPH and ABTS assays confirmed the compound's ability to act as an effective radical scavenger, suggesting its utility in formulations aimed at oxidative stress-related conditions .
  • Anticancer Activity : Computational studies have predicted that this compound may interact with multiple targets involved in cancer progression, warranting further investigation into its anticancer mechanisms .

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